molecular formula C14H11Br2N3OS B5117726 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide

2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide

Cat. No. B5117726
M. Wt: 429.1 g/mol
InChI Key: KRMHFBSEWPIKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide, also known as BBHCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBHCT is a thiosemicarbazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields, including cancer research, antimicrobial activity, and neuroprotection. In cancer research, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to have potent activity against various bacterial and fungal strains. In neuroprotection, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. In addition, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has several advantages for use in laboratory experiments, including its potent activity against cancer cells and various microbial strains, its ability to induce apoptosis and inhibit angiogenesis, and its potential in neuroprotection. However, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide, including its potential applications in the treatment of cancer, microbial infections, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide and its potential applications in these fields. In addition, the development of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide derivatives with improved potency and selectivity may lead to the development of new therapeutic agents.

Synthesis Methods

2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide can be synthesized through various methods, including the reaction of 2-bromobenzoyl chloride with thiosemicarbazide in the presence of triethylamine, followed by the reaction with 4-bromobenzaldehyde in ethanol. The resulting product is then purified through recrystallization to obtain 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide in high yield and purity.

properties

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(4-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N3OS/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMHFBSEWPIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(2-bromophenyl)carbonyl]hydrazinecarbothioamide

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